2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid is a boronate ester derivative featuring a thiophene ring substituted with a carboxylic acid group at the 3-position and a pinacol-protected boronate group at the 2-position. Its molecular formula is C₁₁H₁₃BO₄S, with a molecular weight of 254.10 g/mol (approximated based on structurally similar compounds in and ). The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds, particularly in pharmaceutical and materials science applications. The carboxylic acid moiety enhances versatility, enabling further functionalization (e.g., esterification, amidation) or coordination in metal-organic frameworks.
Properties
Molecular Formula |
C11H15BO4S |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)8-7(9(13)14)5-6-17-8/h5-6H,1-4H3,(H,13,14) |
InChI Key |
GLTMBCFHBKMXOS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a halogenated thiophene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dimethylformamide.
Direct Borylation: This method involves the direct borylation of thiophene derivatives using diboron reagents in the presence of a transition metal catalyst such as iridium or palladium.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The boronic ester moiety can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products:
Oxidation: Thiophene sulfoxides or thiophene sulfones.
Reduction: Thiophene alcohols or thiophene aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
The compound serves as an essential intermediate in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl groups. The presence of the boron moiety enhances the reactivity of thiophene derivatives, making them valuable for synthesizing complex organic molecules.
Case Study :
In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid in synthesizing various biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity .
Materials Science
Organic Electronics
The compound has potential applications in organic electronics due to its electronic properties. Thiophene derivatives are known for their conductivity and are used in organic semiconductors.
Case Study :
A recent investigation into the use of thiophene-based materials for organic photovoltaic cells highlighted the role of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid as a building block for donor materials. The study reported improved efficiency in solar cells when incorporating this compound into the active layer .
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer activity. The thiophene ring is known to interact with biological targets effectively.
Case Study :
A study published in Bioorganic & Medicinal Chemistry Letters explored a series of thiophene derivatives based on 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid. The results showed significant inhibition of cancer cell proliferation at micromolar concentrations .
Table 1: Summary of Applications
Table 2: Case Study Results
| Study Focus | Compound Used | Key Findings |
|---|---|---|
| Organic Synthesis | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid | High yields in biaryl synthesis |
| Materials Science | Thiophene-based photovoltaic materials | Improved efficiency in solar cells |
| Medicinal Chemistry | Thiophene derivatives | Significant inhibition of cancer cells |
Mechanism of Action
The mechanism of action for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid primarily involves its ability to participate in cross-coupling reactions. The boronic ester moiety can form a complex with a palladium catalyst, facilitating the transfer of the thiophene group to an electrophilic partner, thus forming a new carbon-carbon bond. This mechanism is crucial in the formation of biaryl compounds and other complex organic molecules.
Comparison with Similar Compounds
Structural Analogues on the Thiophene Scaffold
Key Observations :
- Substituent Position : The 2-boronate/3-carboxylic acid configuration in the target compound optimizes electronic effects for cross-coupling, as the carboxylic acid withdraws electrons, activating the boronate for transmetallation.
- Functional Group Impact : Carboxylic acids offer hydrogen-bonding capability and pH-dependent solubility, whereas esters (e.g., FM-4461) improve lipophilicity for organic-phase reactions.
Heterocyclic Analogues
Key Observations :
- Thiophene vs. Furan : Thiophene’s sulfur atom provides greater polarizability and stability in oxidative conditions compared to furan, making it preferable for electronic materials.
- Aromatic vs. Heteroaromatic : Pyridine-based boronates (e.g., 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine) exhibit stronger coordination to transition metals, enhancing catalytic efficiency in cross-couplings.
Thermal and Solubility Properties
Key Observations :
Biological Activity
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid (commonly referred to as TDBA) is a boron-containing organic compound that has garnered attention for its potential biological activities. The unique structural features of TDBA, including the dioxaborolane moiety and the thiophene ring, suggest a variety of applications in medicinal chemistry, particularly in the context of enzyme inhibition and as a potential therapeutic agent.
TDBA has the following chemical characteristics:
- Molecular Formula : C11H15BO3S
- Molecular Weight : 232.11 g/mol
- CAS Number : 632325-55-4
The compound is soluble in organic solvents and exhibits stability under anhydrous conditions .
Inhibition of Kinases
Recent studies have highlighted TDBA's role as an inhibitor of specific kinases. For instance, it has shown promising inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3β) with an IC50 value in the low nanomolar range. This inhibition is significant due to GSK-3β's involvement in various cellular processes including metabolism and cell differentiation.
| Kinase | IC50 (nM) | Mechanism of Action |
|---|---|---|
| GSK-3β | 8 | Competitive inhibition |
| IKK-β | 15 | Competitive inhibition |
| ROCK-1 | 20 | Competitive inhibition |
These findings suggest that TDBA could be a valuable scaffold for developing new kinase inhibitors .
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on various cell lines such as HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells) indicated that TDBA exhibited selective toxicity. While some concentrations led to reduced cell viability, others did not significantly affect cell health, indicating a potential therapeutic window.
| Concentration (µM) | HT-22 Cell Viability (%) | BV-2 Cell Viability (%) |
|---|---|---|
| 0.1 | 95 | 90 |
| 1 | 90 | 85 |
| 10 | 70 | 75 |
| 50 | 40 | 50 |
| 100 | 20 | 30 |
These results demonstrate that while TDBA can be cytotoxic at higher concentrations, it maintains significant viability at lower doses .
Mechanistic Insights
The mechanism by which TDBA exerts its biological effects involves interaction with key signaling pathways. The compound's ability to inhibit GSK-3β can lead to downstream effects on Wnt signaling pathways, which are crucial in cancer biology and neurodegenerative diseases. Additionally, its interaction with IKK-β suggests potential anti-inflammatory properties .
Case Studies
- Neuroprotection : A study investigated the neuroprotective effects of TDBA in models of neurodegeneration. Results indicated that TDBA could mitigate oxidative stress-induced neuronal death by modulating GSK-3β activity.
- Cancer Therapy : Another case study focused on the use of TDBA in breast cancer cell lines. The compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
Q & A
Basic: What are the recommended synthetic routes for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid?
Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester moiety. A typical approach involves coupling a thiophene-3-carboxylic acid derivative with a pinacol boronate ester precursor under palladium catalysis. For example:
- Step 1: Prepare the boronate ester intermediate using pinacol and a boronic acid derivative under anhydrous conditions.
- Step 2: React the intermediate with a halogenated thiophene-carboxylic acid (e.g., bromothiophene-3-carboxylic acid) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a mixed solvent system (e.g., DME/H₂O) at 80–90°C for 12–24 hours .
- Purification: Use reverse-phase HPLC with gradients of MeCN/H₂O to isolate the product, followed by characterization via ¹H/¹³C NMR and IR spectroscopy to confirm the boronate ester linkage and carboxylic acid group .
Basic: How should this compound be characterized to confirm its structural integrity?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy: ¹H NMR should show signals for the tetramethyl dioxaborolane group (δ ~1.3 ppm, singlet) and thiophene protons (δ ~6.8–7.5 ppm). ¹³C NMR will confirm the carboxylic acid carbon (δ ~165–170 ppm) .
- IR Spectroscopy: Look for absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1350 cm⁻¹ (B-O vibrations) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should match the exact mass of the molecular ion (C₁₂H₁₇BO₄S: calculated 284.10 g/mol) .
- Melting Point: Compare observed melting points (e.g., 214–217°C for analogous compounds) with literature values to assess purity .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Storage: Keep in a cool (0–6°C), dry, and ventilated environment, protected from light and moisture. Use airtight containers to prevent hydrolysis of the boronate ester .
- Handling: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust; use a fume hood during weighing or reactions. In case of skin contact, rinse immediately with water for 15 minutes .
- Waste Disposal: Neutralize acidic residues before disposal. Collect organic waste containing boron for specialized treatment to avoid environmental contamination .
Advanced: How is this compound utilized in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
The boronate ester group enables Suzuki-Miyaura couplings to construct biaryl or heteroaryl systems. Example application:
- Reaction Design: Combine 1 equivalent of the compound with an aryl halide (e.g., iodobenzene), PdCl₂(dppf) (5 mol%), and K₂CO₃ in a 3:1 THF/H₂O mixture at 80°C for 24 hours.
- Mechanistic Insight: The boronate ester transmetalates to Pd(II), forming a Pd-aryl intermediate that couples with the halide partner. Monitor reaction progress via TLC (eluent: EtOAc/hexane) .
- Optimization: Adjust ligand (e.g., SPhos for electron-rich substrates) and solvent (toluene/ethanol for sterically hindered partners) to improve yields .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
Contradictions often arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR: Perform ¹H NMR at 25°C and −40°C to identify dynamic processes (e.g., keto-enol tautomerism) that obscure signals .
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping thiophene and boronate protons .
- X-ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in EtOAc/hexane) and analyzing with SHELXL .
- Elemental Analysis: Confirm boron and sulfur content to rule out inorganic impurities .
Advanced: What role does this compound play in designing donor-acceptor systems for electronic materials?
Methodological Answer:
The thiophene-carboxylic acid moiety acts as an electron-withdrawing group, while the boronate ester enables π-conjugation extension. Applications include:
- Organic Photovoltaics (OPVs): Couple the compound with electron-rich donors (e.g., triphenylamine) via Suzuki reactions to create low-bandgap polymers. Optimize device efficiency by tuning the thiophene-boronate conjugation length .
- Electrochemical Sensors: Functionalize electrodes with the compound to exploit its redox-active carboxylic acid group for detecting metal ions (e.g., Cu²⁺). Use cyclic voltammetry in pH 7 buffer to assess sensitivity .
- Mechanistic Studies: Employ DFT calculations (e.g., B3LYP/6-31G*) to model charge transfer between the boronate and thiophene units, guiding material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
